2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile
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Overview
Description
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is a heterocyclic organic compound It is characterized by the presence of a thian-3-yl group with a dioxo substitution and a hydroxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxy and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile involves its interaction with molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxo-1lambda6-thian-3-yl)acetic acid: This compound shares a similar thian-3-yl group with a dioxo substitution but has an acetic acid moiety instead of a hydroxyacetonitrile group.
Thiazolidine-2,4-dione-5-acetic acid: Another related compound with a thiazolidine ring and acetic acid group.
Uniqueness
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2092733-79-2 |
---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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